

Application Notes and Protocols: In Vivo Cytotoxicity Assay Using Gp100 (25-33) Peptide

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Compound of Interest

Compound Name: Gp100 (25-33), human

Cat. No.: B10799521

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Introduction

The glycoprotein 100 (Gp100) is a melanosomal membrane protein expressed in normal melanocytes and the majority of malignant melanomas.^[1] The peptide fragment Gp100 (25-33), with the amino acid sequence KVPRNQDWL, is a well-characterized, immunogenic epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the MHC class I molecule H-2Db.^{[2][3]} This makes it a crucial tool in the development and evaluation of melanoma vaccines and immunotherapies.^{[3][4]} The in vivo cytotoxicity assay, also known as the in vivo killing assay (IVKA), is a powerful method to quantify the functional activity of antigen-specific CD8⁺ T cells directly within a living organism. This document provides detailed protocols for performing an in vivo cytotoxicity assay using the Gp100 (25-33) peptide, intended for researchers, scientists, and drug development professionals in the field of tumor immunology.

Principle of the Assay

The assay involves generating an immune response against the Gp100 (25-33) peptide in recipient mice. Subsequently, two populations of target cells are prepared from syngeneic splenocytes. One population is pulsed with the Gp100 (25-33) peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSE_{high}), while a control population is left unpulsed (or pulsed with an irrelevant peptide) and labeled with a low concentration of the same dye (CFSE_{low}) or a different dye (e.g., Brilliant Violet). These two populations are mixed at a 1:1 ratio and injected intravenously into the immunized recipient mice. After a short period (typically 4 to 24 hours), splenocytes from the recipient mice are harvested and analyzed by flow

cytometry. The specific lysis of the peptide-pulsed target cells is determined by the reduction in the ratio of the Gp100-pulsed population to the control population.

Key Applications

- **Evaluating Vaccine Efficacy:** Assessing the ability of different vaccine formulations (e.g., peptide + adjuvant, DNA vaccines, dendritic cell vaccines) to induce a functional, antigen-specific CTL response in vivo.
- **Monitoring Immunotherapy:** Quantifying the cytotoxic activity of adoptively transferred T cells or monitoring the effects of immunomodulatory drugs.
- **Studying T-Cell Biology:** Investigating the requirements for T-cell activation, tolerance, and memory in the context of self-antigens.
- **Preclinical Drug Development:** Screening and characterizing novel therapeutic agents designed to enhance anti-tumor immunity.

Experimental Protocols

Protocol 1: In Vivo Cytotoxicity Assay

This protocol describes the standard procedure for measuring Gp100-specific cell lysis in vivo.

Materials and Reagents:

- C57BL/6 mice (one donor for target cells, plus recipient mice immunized against Gp100)
- Congenic C57BL/6 mice (e.g., CD45.1) can be used as donors to distinguish target cells from recipient cells.
- Gp100 (25-33) peptide (KVPRNQDWL)
- Control peptide (e.g., OVA257-264, SIINFEKL)
- Complete RPMI-1640 medium
- Carboxyfluorescein succinimidyl ester (CFSE)

- Brilliant Violet (BV) or another distinct fluorescent dye
- Phosphate-Buffered Saline (PBS)
- Red Blood Cell (RBC) Lysis Buffer
- Flow cytometer

Procedure:

- Target Cell Preparation:
 - Harvest a spleen from a naïve C57BL/6 (or congenic CD45.1) mouse and prepare a single-cell suspension.
 - Lyse red blood cells using RBC Lysis Buffer for 3-5 minutes.
 - Wash the splenocytes twice with PBS and resuspend in complete RPMI medium at a concentration of $5-10 \times 10^6$ cells/mL.
 - Divide the cell suspension equally into two tubes: "Pulsed" and "Unpulsed".
- Peptide Pulsing:
 - To the "Pulsed" tube, add Gp100 (25-33) peptide to a final concentration of 1-2 $\mu\text{g/mL}$.
 - To the "Unpulsed" tube, add an equivalent volume of PBS or a control peptide.
 - Incubate both tubes for 1 hour at 37°C.
 - Wash the cells twice with complete RPMI medium to remove excess peptide.
- Fluorescent Labeling:
 - Resuspend the Gp100-pulsed cells in PBS and add CFSE to a final concentration of 10 μM (CFSE_{high}).
 - Resuspend the unpulsed control cells in PBS and add CFSE at a 10-fold lower concentration, 1 μM (CFSE_{low}), or stain with a different dye like Brilliant Violet.

- Incubate for 10 minutes at 37°C.
- Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
- Wash the cells three times with cold PBS.
- Injection of Target Cells:
 - Count both cell populations and mix them at a 1:1 ratio.
 - Inject a total of $1-2 \times 10^7$ mixed cells in a volume of 100-200 μL into the lateral tail vein of each recipient mouse (previously immunized).
 - Retain a small aliquot of the mixed cells for a baseline flow cytometry analysis (pre-injection control).
- Analysis:
 - After 4 to 24 hours, sacrifice the recipient mice and harvest their spleens.
 - Prepare single-cell suspensions from the spleens.
 - Acquire data on a flow cytometer, collecting a sufficient number of events to clearly distinguish the two fluorescent populations.
- Data Analysis and Calculation:
 - Gate on the fluorescent target cell populations (CFSE^{high} and CFSE^{low}, or CFSE and BV).
 - Determine the number of cells in the pulsed (P) and unpulsed (U) populations for both the pre-injection control and the samples from recipient mice.
 - Calculate the ratio of pulsed to unpulsed cells (Ratio = P/U) for each sample.
 - Calculate the percentage of specific lysis using the following formula: % Specific Lysis = $[1 - (\text{Ratio}_{\text{immunized}} / \text{Ratio}_{\text{control}})] \times 100$

Protocol 2: Generation of Gp100-Specific Effector T-Cells

Effective lysis requires prior immunization to generate Gp100-specific CTLs. Several methods can be used.

A. Peptide + Adjuvant Vaccination:

- Emulsify the Gp100 (25-33) peptide in an adjuvant such as Incomplete Freund's Adjuvant (IFA).
- Subcutaneously inject mice with 100 µg of peptide.
- Optionally, include a TLR agonist like CpG oligodeoxynucleotides or imiquimod to enhance the immune response.
- Boost the immunization after 7-10 days. The cytotoxicity assay can be performed 6-7 days after the final boost.

B. Dendritic Cell (DC) Vaccination:

- Generate bone marrow-derived dendritic cells (BMDCs) from naïve mice.
- Mature the DCs using a stimulant like LPS or CpG.
- Pulse the mature DCs with 50 µg/mL of the Gp100 (25-33) peptide for 2 hours.
- Wash the DCs thoroughly and inject $0.5 - 1 \times 10^6$ peptide-pulsed DCs subcutaneously or intravenously into recipient mice.
- Perform the cytotoxicity assay 6-7 days post-vaccination.

C. Adoptive Transfer of Pmel-1 T-Cells:

- Use Pmel-1 TCR transgenic mice, whose CD8⁺ T cells recognize the Gp100 (25-33) peptide.
- Isolate splenocytes from a Pmel-1 mouse.

- Activate the Pmel-1 T cells in vitro for 2-4 days with 1 µg/mL Gp100 (25-33) peptide and IL-2 (100 U/mL).
- Adoptively transfer 1 x 10⁶ activated Pmel-1 cells into recipient C57BL/6 mice via tail vein injection.
- The cytotoxicity assay can be performed at various time points after transfer (e.g., 7, 14, 21 days) to assess CTL activity and persistence.

Data Presentation

Quantitative results from in vivo cytotoxicity assays are crucial for comparing the efficacy of different immunotherapies. Data should be presented clearly in tabular format.

Table 1: Gp100-Specific In Vivo Cytotoxicity

Treatment Group	Mean % Specific Lysis ± SEM	n	P-value (vs. Control)
Control (Adjuvant only)	5.2 ± 1.8	5	-
Gp100 Peptide + Adjuvant	45.8 ± 6.3	5	<0.01
Gp100-pulsed DCs	78.3 ± 8.1	5	<0.001
Adoptive Transfer (Pmel-1)	89.5 ± 5.5	5	<0.001

Note: Data are representative and for illustrative purposes only.

Table 2: Effector Function of Gp100-Specific T-Cells

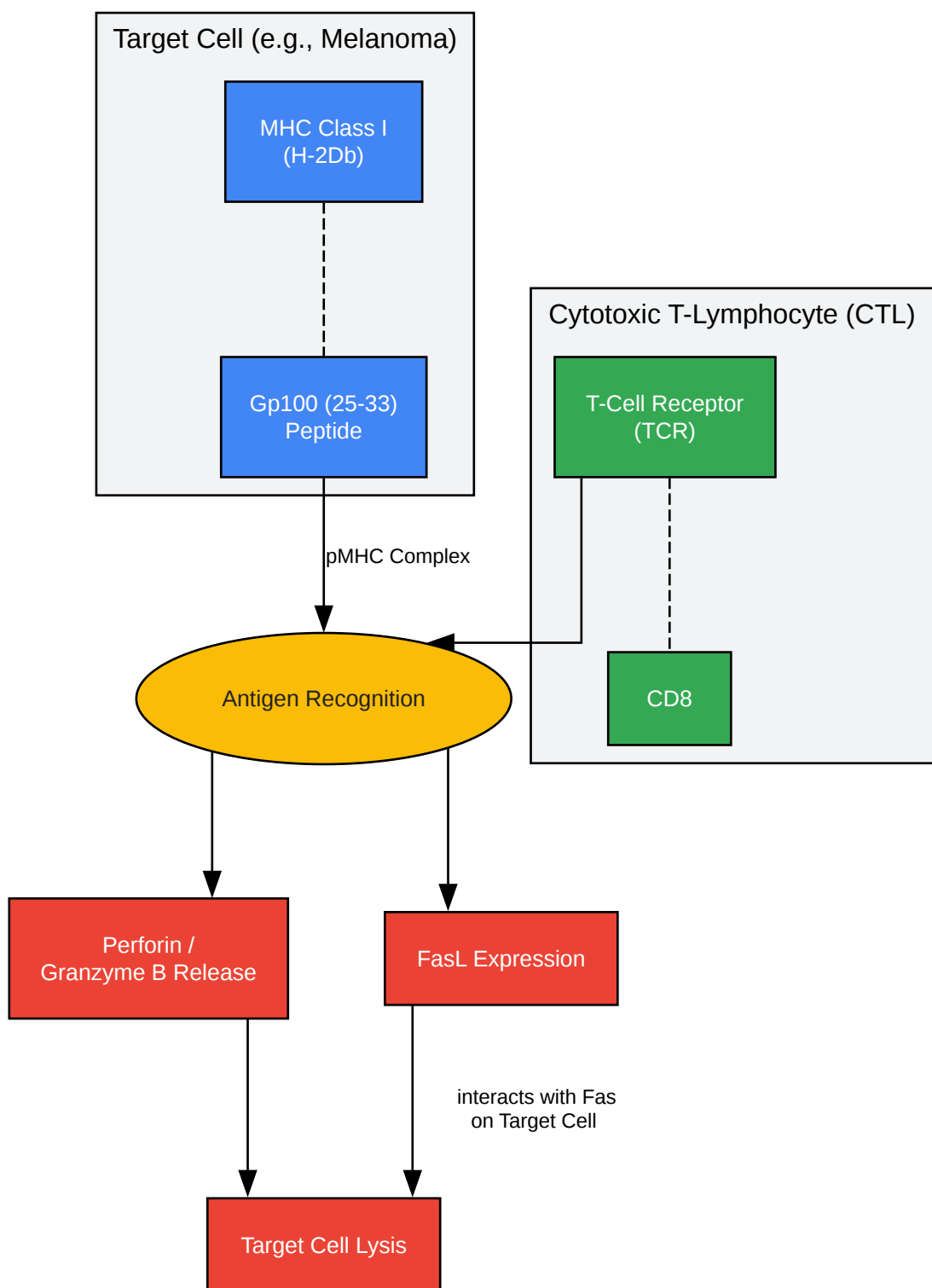
Treatment Group	% IFN- γ + CD8+ T-Cells (Spleen)	Tumor Volume (mm ³) Day 14
Control	0.1 \pm 0.05	1500 \pm 250
Gp100 Vaccine	2.5 \pm 0.4	650 \pm 120
Gp100 Vaccine + Drug X	5.8 \pm 0.7	200 \pm 50

Note: Data are representative and for illustrative purposes only, demonstrating correlation of cytotoxicity with other immune metrics.

Visualizations

Signaling and Experimental Workflows

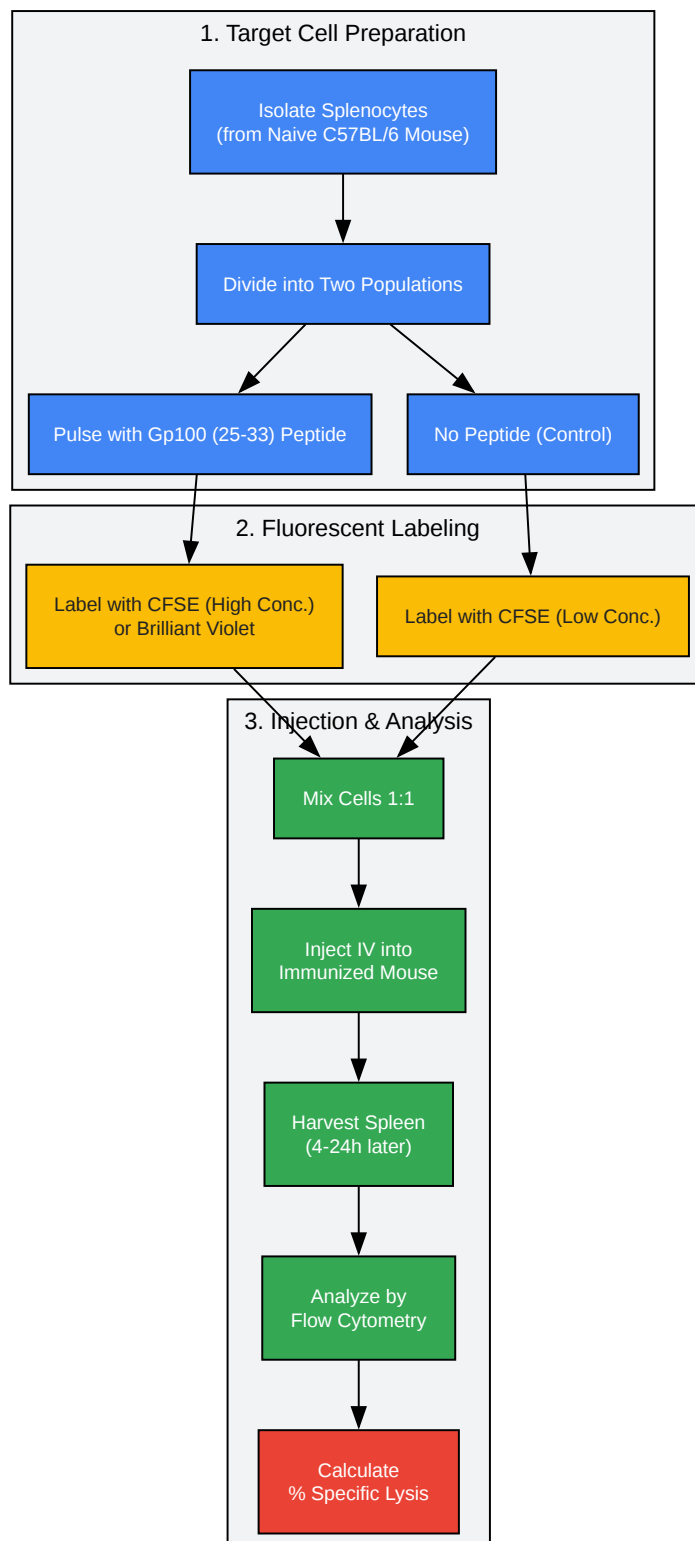
Diagrams created using Graphviz help to visualize complex biological pathways and experimental procedures.



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Caption: CTL recognition of Gp100 peptide on MHC-I leads to target cell lysis.

Experimental Workflow for In Vivo Cytotoxicity Assay

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Caption: Workflow of the in vivo cytotoxicity assay from cell prep to data analysis.

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